molecular formula C20H26N2O5S2 B2582441 N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1021073-42-6

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide

Cat. No.: B2582441
CAS No.: 1021073-42-6
M. Wt: 438.56
InChI Key: ZDRPNFIHFPRSBN-UHFFFAOYSA-N
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Description

N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C20H26N2O5S2 and its molecular weight is 438.56. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Interactions

The compound has been studied for its molecular structure and interactions. Gelbrich, Haddow, and Griesser (2011) investigated a compound with a similar structure, focusing on its intramolecular and intermolecular hydrogen bonding interactions. This research provides insights into the structural aspects of similar sulfonylurea compounds, which could be relevant to understanding the properties of N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide (Gelbrich, Haddow, & Griesser, 2011).

Solvent Properties

In the field of chromatography, certain sulfonyl compounds have been explored for their solvent properties. Poole, Shetty, and Poole (1989) synthesized tetraalkylammonium salts of functionalized sulfonic acids and studied their physical, spectroscopic, and chromatographic properties. These findings can be significant in understanding the solvent characteristics of related sulfonamide compounds (Poole, Shetty, & Poole, 1989).

Inhibitory Effects on Protein Kinases

Sulfonamide derivatives have been recognized for their ability to inhibit protein kinases. Hidaka, Inagaki, Kawamoto, and Sasaki (1984) discovered that certain isoquinolinesulfonamides inhibited protein kinases significantly, including cyclic nucleotide-dependent protein kinases. This information is vital for understanding the potential inhibitory effects of similar compounds on various enzymes (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Synthesis and Chemical Behavior

The synthesis and chemical behavior of related compounds have been extensively studied. Croce, Cremonesi, Fontana, and Rosa (2006) synthesized N-phenylsulfonyl-2-hydroxy-1,2,3,4-tetrahydroquinoline derivatives and reported on their chemical behavior. Insights from this research can contribute to understanding the synthetic pathways and reactivity of this compound (Croce, Cremonesi, Fontana, & Rosa, 2006).

Potential in Cancer Treatment

Sulfonamide derivatives have also been explored for their potential in cancer treatment. Liu et al. (2015) developed 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines, which showed cytotoxic effects on prostate cancer cells and potent histone deacetylase (HDAC) inhibitory activity. This research indicates the potential of similar sulfonamide compounds in cancer therapeutics (Liu et al., 2015).

Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S2/c1-3-29(25,26)22-13-4-5-17-8-9-18(15-20(17)22)21-28(23,24)14-12-16-6-10-19(27-2)11-7-16/h6-11,15,21H,3-5,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRPNFIHFPRSBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.